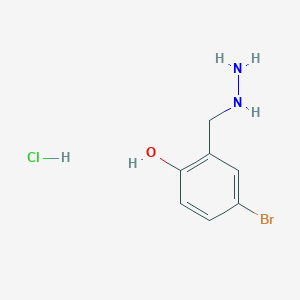![molecular formula C16H10O4 B8223003 4,4'-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde]](/img/structure/B8223003.png)
4,4'-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde]
Vue d'ensemble
Description
4,4'-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] is a useful research compound. Its molecular formula is C16H10O4 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Reaction with Alkynes, Alkenes, or Allenes : Kokubo et al. (1999) studied the reaction of 2-Hydroxybenzaldehydes with alkynes, alkenes, or allenes, utilizing a rhodium-based catalyst system. This study highlighted the potential of 2-Hydroxybenzaldehydes in catalytic processes for producing 2-alkenoylphenols (Kokubo et al., 1999).
Synthesis and Characterization of Bis-aldehyde Monomers : Hafeez et al. (2019) focused on synthesizing bis-aldehyde monomers and their application in electrically conductive pristine polyazomethines. The study provided insights into the synthesis, crystal structures, and spectroscopic characterization of these monomers (Hafeez et al., 2019).
Preconcentration of Copper(II) Ions : Fathi and Yaftian (2009) utilized a ligand synthesized from 2-Hydroxybenzaldehyde for the preconcentration of trace amounts of copper(II) ions, indicating its utility in trace metal analysis (Fathi & Yaftian, 2009).
Metabolism of Bisphenol A by Bacteria : Spivack et al. (1994) explored the novel pathway for the bacterial metabolism of Bisphenol A, revealing the potential of hydroxybenzaldehydes in environmental bioremediation (Spivack et al., 1994).
Phenolic Derivatives Isolation : Liu et al. (1993) isolated phenolic derivatives, including hydroxybenzaldehydes, from Galeola faberi Rolfe, indicating the role of these compounds in natural product chemistry and potentially in pharmacology (Liu Ym et al., 1993).
Synthesis of Linked 1,3,5-Triaroylbenzenes : Pigge et al. (2000) demonstrated the synthesis of linked 1,3,5-triaroylbenzenes using 3-hydroxybenzaldehyde, highlighting its role in organic synthesis (Pigge & Ghasedi, 2000).
Cobalt and Copper Complexes with N2O2 Ligands : Yousef (2016) studied the reaction of 2-Hydroxybenzaldehyde with diamines to produce Schiff Base type ligands, demonstrating its application in coordination chemistry (Yousef, 2016).
Dinuclear Oxomolybdenum(VI) Complexes Synthesis : Dinda et al. (2006) synthesized dinuclear Mo(VI) complexes using 2-hydroxy benzoylhydrazone of 2-hydroxybenzaldehyde, indicating its importance in inorganic and coordination chemistry (Dinda et al., 2006).
Propriétés
IUPAC Name |
4-[2-(4-formyl-3-hydroxyphenyl)ethynyl]-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-9-13-5-3-11(7-15(13)19)1-2-12-4-6-14(10-18)16(20)8-12/h3-10,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFCXWZGYCHYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#CC2=CC(=C(C=C2)C=O)O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Chloropyrazolo[1,5-a]pyridine](/img/structure/B8222979.png)
![Quinoline, 8-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B8222988.png)


